molecular formula C22H19N3O5 B11994260 4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11994260
M. Wt: 405.4 g/mol
InChI Key: KKXWNFUFCSDNLJ-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes two quinoline rings, each substituted with hydroxy and oxo groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline with 1-propyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The hydrogen atoms on the quinoline rings can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups results in the formation of quinones, while reduction of the oxo groups yields hydroxyl derivatives.

Scientific Research Applications

4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-oxo-1,2-dihydroquinoline: A simpler analog with similar functional groups but lacking the additional quinoline ring.

    1-propyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Another related compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide lies in its dual quinoline structure and the presence of multiple reactive functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

4-hydroxy-N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-2-11-25-15-10-6-4-8-13(15)18(26)16(22(25)30)20(28)24-17-19(27)12-7-3-5-9-14(12)23-21(17)29/h3-10,26H,2,11H2,1H3,(H,24,28)(H2,23,27,29)

InChI Key

KKXWNFUFCSDNLJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C4=CC=CC=C4NC3=O)O)O

Origin of Product

United States

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